Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride
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Overview
Description
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride is a quaternary ammonium compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is known for its unique chemical structure, which includes an oxoallyl group, making it a versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride typically involves a multi-step process:
Initial Reaction: Methylbenzylaminoethanol reacts with acryloyl chloride to form an intermediate product.
Further Reaction: This intermediate then reacts with an oxyethyl compound.
Final Step: The resulting product is treated with ammonium chloride to yield the target compound.
Chemical Reactions Analysis
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also be reduced, although this is less common due to the stability of the quaternary ammonium group.
Substitution: The oxoallyl group allows for substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their function.
Comparison with Similar Compounds
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride can be compared to other quaternary ammonium compounds such as:
Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride: Similar structure but with a benzyl group instead of a diethylmethyl group.
Methacryloyloxyethyl dimethylbenzyl ammonium chloride: Contains a methacryloyl group, making it more reactive in polymerization reactions.
Properties
CAS No. |
93842-90-1 |
---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-11(4,5)12(6,8-2)9-3;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1 |
InChI Key |
NDESLBMVDAWMGB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[Cl-] |
Origin of Product |
United States |
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